1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-5-8-19(24-23-13)28-16-4-2-3-14(11-16)21-20(25)22-15-6-7-17-18(12-15)27-10-9-26-17/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNAWUEPGTWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Urea Derivatives with Heterocyclic Cores
Target Compound vs. 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Structural Differences :
- Synthesis : Both compounds employ urea-forming reactions, but 15a is synthesized via reflux with aniline derivatives in dioxane .
- Potential Activity: The triazole-pyridine core in 15a may confer different binding affinities compared to the pyridazine in the target compound, possibly influencing kinase or antimicrobial activity.
Target Compound vs. 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (15)
- Structural Differences :
- Synthesis : Compound 15 is isolated via HPLC purification (26% yield), suggesting more complex purification needs compared to standard urea syntheses .
- Biological Implications: Triazine derivatives are often kinase inhibitors, while benzodioxin-based compounds (e.g., ) show antibacterial activity, highlighting divergent therapeutic potentials .
Dihydrobenzo[1,4]dioxin-Containing Analogues
Target Compound vs. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine (15)
- Structural Differences :
- Activity : Compound 15 in is evaluated for antiviral activity against Venezuelan equine encephalitis virus, suggesting the dihydrobenzo[dioxin] moiety’s versatility in drug design .
Target Compound vs. 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
Pyridazine-Containing Analogues
Target Compound vs. 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- Structural Differences: Pyridazine Substitution: ’s compound has a pyridazinone (6-oxo group) and fluorophenyl, unlike the target’s 6-methylpyridazine . Molecular Weight: The target compound (estimated ~391.4 g/mol) is heavier than ’s analogue (353.3 g/mol).
Research Implications and Gaps
- Synthetic Optimization : The low yields in some analogues (e.g., 26% in ) highlight the need for improved methodologies for urea-linked compounds .
- Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., methylpyridazine vs. trifluoromethylphenyl) could elucidate key pharmacophoric elements.
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